molecular formula C43H66O15 B194529 beta-Acetyldigoxin CAS No. 5355-48-6

beta-Acetyldigoxin

Cat. No. B194529
CAS RN: 5355-48-6
M. Wt: 823 g/mol
InChI Key: NREAGDHHMSOWKZ-DXJNJSHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Acetyldigoxin is a cardenolide glycoside . It is a natural product found in Digitalis grandiflora and Digitalis lanata . Alpha- or beta-acetyl derivatives of DIGOXIN or lanatoside C from Digitalis lanata are better absorbed and longer acting than digoxin and are used in congestive heart failure .


Synthesis Analysis

The fragmentation spectra of additional authentic standards of cardiac glycoside (digitoxigenin, digoxigenin, β-acetyldigoxin) and cardenolides identified in the leaves of Digitalis lanata (D. lanata) and Digitalis purpurea (D. purpurea) were provided with high resolution .


Molecular Structure Analysis

The molecular formula of beta-Acetyldigoxin is C43H66O15 . The IUPAC name is [(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[ (3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate .


Physical And Chemical Properties Analysis

The molecular weight of beta-Acetyldigoxin is 823.0 g/mol . The CAS number is 5355-48-6 .

Scientific Research Applications

  • Effects on Visual System : Beta-acetyldigoxin (Novodigal) was studied for its effects on color vision in healthy subjects using cortical evoked potentials. This research indicated a significant latency increase in visual evoked potential, suggesting potential sensory impacts of the compound (Johnson et al., 1986).

  • Binding to Na+,K+-ATPase Isoforms : The study evaluated the isoform-specific affinities of cardiac glycosides, including beta-acetyldigoxin, to different Na(+),K(+)-ATPase isoforms in human heart. This research is crucial for understanding the pharmacological profile of these glycosides in heart failure and atrial fibrillation treatment (Hauck et al., 2009).

  • Stability and Determination Methodology : A novel RP-HPLC method was developed for determining beta-acetyldigoxin in pharmaceutical formulations. This method is essential for quality control and stability studies of the compound (Sharma & Mahindroo, 2016).

  • Bioavailability Studies : Several studies have investigated the bioavailability of beta-acetyldigoxin, including its interaction with other compounds like Alucol and oxyfedrine. These studies are significant for determining the efficacy and dosage requirements of beta-acetyldigoxin (Bonelli et al., 1977).

  • Metabolism in the Heart Muscle : Research on the metabolites of acetyldigoxin-beta in rat heart muscle and blood post-administration provides insights into the compound's metabolic pathways and effects on cardiac tissue (Förster & Schulzeck, 1968).

  • Isomerisation and Biologic Availability : Studies have explored the bioavailability and isomerization of beta-acetyldigoxin, crucial for understanding the pharmacokinetics and therapeutic efficacy of the drug (Rietbrock et al., 1977).

Safety And Hazards

It is recommended to avoid breathing mist, gas or vapours of beta-Acetyldigoxin. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAGDHHMSOWKZ-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201760
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Acetyldigoxin

CAS RN

5355-48-6
Record name β-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Acetyldigoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Acetyldigoxin
Reactant of Route 2
Reactant of Route 2
beta-Acetyldigoxin
Reactant of Route 3
Reactant of Route 3
beta-Acetyldigoxin
Reactant of Route 4
Reactant of Route 4
beta-Acetyldigoxin
Reactant of Route 5
beta-Acetyldigoxin
Reactant of Route 6
beta-Acetyldigoxin

Citations

For This Compound
355
Citations
C Pauli-Magnus, T Mürdter, A Godel, T Mettang… - Naunyn-Schmiedeberg's …, 2001 - Springer
Digoxin is a drug with a narrow therapeutic index, which is substrate of the ATP-dependent efflux pump P-glycoprotein. Increased or decreased digoxin plasma concentrations occur in …
Number of citations: 68 link.springer.com
J Kuhlmann - Clinical Pharmacology & Therapeutics, 1985 - Wiley Online Library
To determine whether nifedipine or diltiazem affect digoxin kinetics, glycoside plasma concentrations and renal excretion were measured before and during dosing in 23 patients with …
Number of citations: 42 ascpt.onlinelibrary.wiley.com
J Kuhlmann - … Journal of Clinical Pharmacology, Therapy, and …, 1984 - europepmc.org
… During treatment with cholestyramine the plasma concentrations of beta-acetyldigoxin and beta-methyldigoxin declined with half-lives of 20.4 or 30.0 h. These values are significantly …
Number of citations: 6 europepmc.org
H Rameis, J Bonelli, H Waginger… - Wiener Klinische …, 1981 - europepmc.org
… methyldigoxin (Lanitop) or 0.4 mg beta-acetyldigoxin (Novodigal) daily, orally… With beta-acetyldigoxin there was no statistically significant … than on standard dosage of beta-acetyldigoxin. …
Number of citations: 5 europepmc.org
H Rameis, B Woodcock, J Bonelli… - International Journal of …, 1984 - europepmc.org
… (Lanitop) or 0.4 mg beta-acetyldigoxin (Novodigal) orally. Every day the … With beta-acetyldigoxin there was no statistically significant … than on a standard dosage of beta-acetyldigoxin. …
Number of citations: 6 europepmc.org
J Kuhlmann, S Marcin, KH Frank - Klinische Wochenschrift, 1984 - europepmc.org
The effect of nifedipine (N) on the pharmacokinetics and pharmacodynamics of beta-acetyldigoxin (AD; n= 11) and digitoxin (DGT; n= 10) was studied in 21 patients with cardiac …
Number of citations: 8 europepmc.org
H Flasch, V Schumpelic, G Koch - Arzneimittel-forschung, 1977 - europepmc.org
… After oral administration of 3H-beta-acetyldigoxin to four … that 90% of the beta-acetyldigoxin was unchanged during the … According to these data the absorption of beta-acetyldigoxin …
Number of citations: 2 europepmc.org
J Bonelli, H Rameis, H Waginger - International Journal of Clinical …, 1981 - europepmc.org
… beta-methyldigoxin or 0.4 mg beta-acetyldigoxin daily, applied orally. … 3.7:1; after therapy with beta-acetyldigoxin it was 3.2:1. There … doses of beta-methyldigoxin and beta-acetyldigoxin. …
Number of citations: 4 europepmc.org
NV Karsanov, VA Magaldadze… - … 'noi Biologii i Meditsiny, 1991 - europepmc.org
… Strophanthin K and beta-acetyldigoxin in vitro in … process was normalized due to beta-acetyldigoxin, and exceeded the … , while beta-acetyldigoxin effected, on the whole, extensively. …
Number of citations: 3 europepmc.org
E Schaumlöffel, R Prignitz - Arzneimittel-forschung, 1976 - europepmc.org
Original tablets of Cormelian [= 50 mg 1, 4-bis [3-(3, 4, 5-trimethoxybenzoyl-oxy)-propyl]-perhydro-1, 4-diazepine (dilazep)] and Cormelian-Digotab (= 50 mg dilazep+ 0.2 mg beta-acetyl…
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.